Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-
Description
This compound belongs to the 4-(1H-pyrazol-1-yl)benzenesulfonamide class, characterized by a pyrazole core substituted with aryl groups and a sulfonamide moiety. The specific substitution at the 3- and 5-positions of the pyrazole ring with 4-methoxyphenyl groups distinguishes it from analogs. Such substitutions are critical for modulating biological activity, solubility, and pharmacokinetic properties . The compound’s synthesis typically involves cyclocondensation reactions of chalcone derivatives with hydrazines, followed by sulfonamide functionalization .
Properties
CAS No. |
143809-39-6 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28) |
InChI Key |
JSMWYOPCPZTWAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Derivatives
The initial step involves the preparation of pyrazole derivatives, which can be synthesized through the following methods:
Electrophilic Aromatic Substitution : This method often utilizes chlorosulfonic acid to introduce the sulfonamide group onto the aromatic ring. The reaction between the appropriate pyrazole derivative and chlorosulfonic acid yields sulfonamide derivatives in good yields.
Condensation Reactions : A common approach involves the reaction of hydrazines with carbonyl compounds (e.g., ketones) to form pyrazoles. For instance, a diketone can be treated with a substituted phenylhydrazine in an alcoholic solvent under reflux conditions to yield the desired pyrazole.
Formation of Benzenesulfonamide Core
The next step involves attaching the benzenesulfonamide group to the synthesized pyrazole derivative:
- Reaction with Benzenesulfonyl Chloride : The prepared pyrazole compound is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically takes place in a solvent like tetrahydrofuran (THF) and is monitored using thin-layer chromatography (TLC).
Characterization and Purification
After synthesis, the resulting compounds are characterized and purified using techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique helps confirm the structure of the synthesized compounds by analyzing the chemical environments of hydrogen and carbon atoms.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups present in the compound.
Recrystallization : The crude products are often purified through recrystallization from suitable solvents to obtain pure compounds.
- Data Table: Comparison of Sulfonamide Derivatives
| Property | Value |
|---|---|
| CAS No. | 143809-39-6 |
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H21N3O4S/c1-29-19... |
| Standard InChIKey | JSMWYOPCPZTWAA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
| PubChem Compound | 9824285 |
Chemical Reactions Analysis
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structure can be compared to other 4-(pyrazol-1-yl)benzenesulfonamide derivatives (Table 1). Key structural differences include:
- Sulfonamide position : The para-sulfonamide group is conserved across most analogs, as it is critical for hydrogen bonding with biological targets .
Table 1: Structural and Pharmacological Comparison of Selected Analogs
*Calculated based on molecular formula C₂₄H₂₂N₃O₄S.
Pharmacokinetic Properties
The target compound likely adheres to Lipinski’s "rule of five" (clogP ≤ 5, MW ≤ 500, H-bond donors ≤ 5, acceptors ≤ 10), as seen in structurally related 4-(1H-pyrazol-1-yl)benzenesulfonamides . For example:
Biological Activity
Benzenesulfonamide derivatives, particularly those containing a pyrazole moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- is noted for its potential applications in treating various inflammatory and infectious diseases. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antileishmanial, and anticancer properties.
Chemical Structure
The chemical structure of Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- can be represented as follows:
This structure features a benzenesulfonamide core linked to a pyrazole ring with two methoxyphenyl substituents.
Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. Specifically, the compound has been associated with the treatment of conditions such as arthritis and other inflammation-related disorders. The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines and mediators, similar to non-steroidal anti-inflammatory drugs (NSAIDs) but potentially with fewer side effects .
| Condition Treated | Mechanism of Action | Reference |
|---|---|---|
| Arthritis | Inhibition of inflammatory cytokines | US5466823A |
| Asthma | Anti-inflammatory properties | US5466823A |
| Psoriasis | Modulation of immune response | US5466823A |
Antileishmanial Activity
The compound has shown promising activity against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. In vitro studies demonstrated that certain derivatives exhibited low cytotoxicity while effectively inhibiting the growth of Leishmania infantum and Leishmania amazonensis.
Key Findings:
- Compounds 3b and 3e displayed IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively.
- These compounds were compared favorably to pentamidine, a standard treatment for leishmaniasis .
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| 3b | 0.059 | 0.070 |
| 3e | 0.065 | 0.072 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole-based compounds, including benzenesulfonamides. These compounds have demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells.
Research Highlights:
- Compounds containing the pyrazole scaffold showed significant antiproliferative activity across multiple cancer types.
- A study indicated that specific derivatives could inhibit growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Cancer Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Pyrazole derivative | 12.50 |
| HepG2 | Pyrazole derivative | 42.30 |
Structure-Activity Relationship (SAR)
The biological evaluation of the benzenesulfonamide derivatives has led to insights into their structure-activity relationships (SAR). Modifications in the electronic properties and lipophilicity significantly affect their interaction with biological targets. For instance, the presence of methoxy groups enhances solubility and bioavailability, contributing to improved efficacy against target pathogens .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the chalcone precursor [(E)-3-(substituted phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one] via Claisen-Schmidt condensation.
- Step 2: React the chalcone with hydrazine derivatives (e.g., sulfanilamide) under acidic or basic conditions to form the pyrazole ring. Tin(II) chloride may be used as a catalyst to enhance cyclization efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitoring via TLC (GF254 plates) is critical for intermediate validation .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and pyrazole ring formation. Key signals include aromatic protons (δ 6.8–8.1 ppm) and sulfonamide NH (~δ 10.2 ppm) .
- FTIR: Bands at ~3250 cm⁻¹ (N-H stretch), ~1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretching) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS to verify molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Ensure crystal quality via pre-screening with polarization microscopy .
- Refinement: Employ SHELXL for structure refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using checkCIF to address geometric outliers (e.g., bond angle deviations) .
- Visualization: ORTEP-3 for generating thermal ellipsoid diagrams, highlighting steric effects from methoxyphenyl groups .
Q. What strategies address discrepancies between computational molecular modeling and experimental bioactivity data?
Methodological Answer:
- Docking Revisions: Adjust force fields (e.g., AMBER vs. CHARMM) to account for sulfonamide-protein hydrogen bonding. Include solvation models (e.g., implicit water) to improve binding affinity predictions .
- Experimental Cross-Validation: Perform isothermal titration calorimetry (ITC) to compare theoretical and observed binding constants. Reconcile differences by re-evaluating protonation states of the sulfonamide group at physiological pH .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Utilize sulfonate group modifications (e.g., sodium salt formation) or co-solvents (PEG-400/water mixtures) to improve aqueous solubility .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the sulfonamide linkage is a critical degradation pathway to address .
Q. How can researchers optimize enzyme inhibition assays for tyrosinase or carbonic anhydrase?
Methodological Answer:
- Assay Design: Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. Measure IC₅₀ via UV-Vis (λ = 475 nm) and validate with kojic acid as a positive control .
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive). Account for inner filter effects at high compound concentrations .
Data Contradiction Analysis Example
Issue: Conflicting reports on tyrosinase inhibition potency (IC₅₀ = 0.8 μM vs. 2.3 μM in similar derivatives).
Resolution:
- Source 1: Used recombinant human tyrosinase .
- Source 2: Tested mushroom tyrosinase with differing substrate affinity .
- Action: Standardize enzyme sources and substrate concentrations across studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
